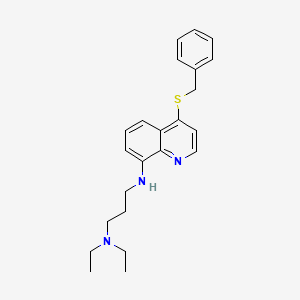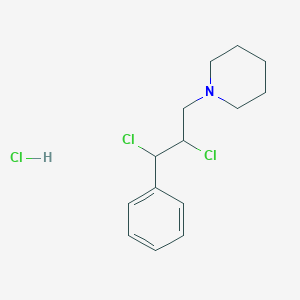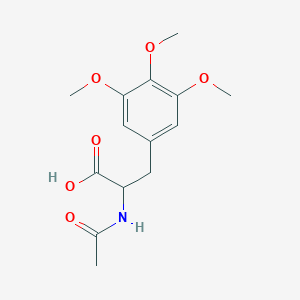
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO6. It is a derivative of phenylpropanoic acid and features a trimethoxyphenyl group, which is known for its diverse biological activities. This compound is found in various herbs and spices, including Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with malonic acid in the presence of a base to form 3,4,5-trimethoxycinnamic acid.
Reduction: The cinnamic acid is then reduced to 3,4,5-trimethoxyphenylpropanoic acid using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amino group to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various biologically active compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer and anti-microbial activities.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
3-(3,4,5-Trimethoxyphenyl)propanoic acid: A closely related compound with similar biological activities.
3,4,5-Trimethoxybenzenepropanoic acid: Another derivative with comparable properties.
Uniqueness: 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid is unique due to its acetylamino group, which enhances its biological activity and specificity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
18111-20-1 |
|---|---|
Molekularformel |
C14H19NO6 |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
2-acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO6/c1-8(16)15-10(14(17)18)5-9-6-11(19-2)13(21-4)12(7-9)20-3/h6-7,10H,5H2,1-4H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
CLKLJJWOJMKFII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


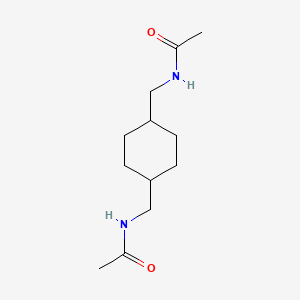
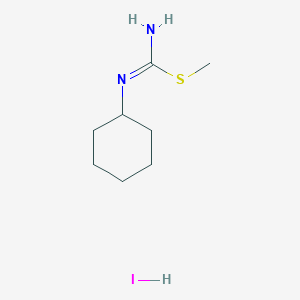
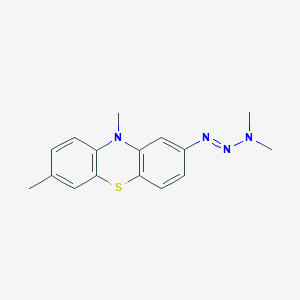
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)


![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
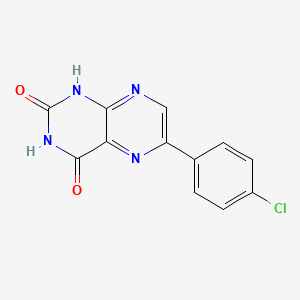

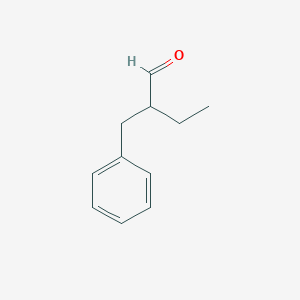
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
